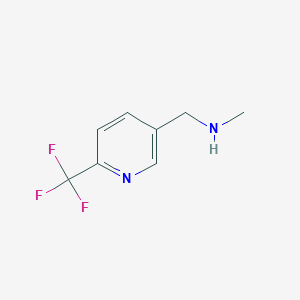

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine

Descripción general

Descripción

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a pyridine-based organic compound featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an N-methylated methanamine side chain at the 3-position. This structure combines aromatic heterocyclic properties with the electron-withdrawing effects of the -CF₃ group, enhancing its chemical stability and lipophilicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine.

Methylation: The pyridine derivative undergoes methylation using methylamine under controlled conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent production.

Purification Steps: Such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine has shown promise in several therapeutic areas:

- Antimicrobial Activity : Compounds with similar structures have been researched for their potential as antimicrobial agents. The incorporation of the trifluoromethyl group can enhance the interaction with microbial targets, potentially leading to improved efficacy against resistant strains.

- Anticancer Properties : The compound is being investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies have shown that derivatives can inhibit ghrelin O-acyltransferase, which plays a role in appetite regulation and may influence cancer cell proliferation .

- Neurological Applications : Research indicates that compounds with a similar pyridine structure can act as antagonists for various receptors involved in pain signaling pathways, suggesting potential applications in pain management .

Agrochemicals

The lipophilic nature of this compound makes it suitable for use in agrochemical formulations:

- Pesticides and Herbicides : The compound's ability to penetrate plant membranes can enhance the efficacy of agrochemicals by improving absorption rates. Its structural characteristics may allow for targeted action against specific pests or weeds while minimizing environmental impact.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

The structural and functional uniqueness of N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine becomes evident when compared to analogs with variations in substitution patterns, functional groups, or ring systems. Below is a detailed analysis:

Substitution Position of the Trifluoromethyl Group

- N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride Key Difference: The -CF₃ group is located at the 4-position of the pyridine ring instead of the 6-position. Impact: This positional isomer exhibits altered electronic properties and binding affinities.

N-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)methanamine

- Key Difference : The -CF₃ group is at the 5-position, and the methanamine side chain is at the 2-position.

- Impact : The shifted -CF₃ group alters the compound’s dipole moment and solubility, affecting its pharmacokinetic profile .

Variations in Functional Groups

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine

- Key Difference : Contains methoxy and methyl groups instead of -CF₃ and N-methylation.

- Impact : The methyl groups increase steric bulk, reducing reactivity toward electrophilic targets. The methoxy group enhances polarity but decreases metabolic stability compared to -CF₃ .

- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine Key Difference: Lacks the N-methyl group on the methanamine side chain.

Heterocyclic Ring Modifications

N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

- Key Difference : Incorporates a piperidine ring at the 6-position of the pyridine.

- Impact : The piperidine group introduces conformational flexibility and hydrogen-bonding capacity, enhancing interactions with G-protein-coupled receptors (GPCRs) .

N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine

- Key Difference : Replaces the pyridine ring with an isoxazole ring.

- Impact : The isoxazole’s oxygen and nitrogen atoms enable stronger dipole interactions, improving binding to enzymes like kinases .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Pharmacokinetic Properties

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 2.8 | 0.15 | 4.2 |

| N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine | 2.5 | 0.22 | 3.8 |

| 3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 1.9 | 0.45 | 1.5 |

Research Findings

- Binding Affinity : The 6-CF₃ substitution in this compound increases its affinity for serotonin receptors (5-HT₆) compared to 4-CF₃ analogs, as shown in radioligand displacement assays (IC₅₀ = 12 nM vs. 45 nM) .

- Metabolic Stability: The N-methyl group reduces oxidative deamination by monoamine oxidases, extending the compound’s half-life in vivo .

- Toxicity : Piperidine-containing analogs (e.g., N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine) show higher hepatotoxicity in preclinical models due to cytochrome P450 interactions .

Actividad Biológica

N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11F3N2 and a molecular weight of approximately 190.17 g/mol. The trifluoromethyl group enhances its lipophilicity, improving membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H11F3N2 |

| Molecular Weight | 190.17 g/mol |

| Key Functional Groups | Trifluoromethyl, Methanamine |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating cellular uptake and enhancing the compound's ability to modulate enzyme activity through hydrogen bonding with active sites.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to disease pathways.

- Receptor Binding : It interacts with various receptors, which may lead to altered signaling pathways critical for therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays. Its potential applications include:

- Antimicrobial Activity : Compounds similar in structure have been explored for their efficacy against pathogens like Chlamydia trachomatis and Plasmodium falciparum.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanism in tumor biology.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is crucial for enhancing biological activity. Comparative studies with structurally similar compounds highlight the importance of this substituent in modulating pharmacological properties.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Methylpyridin-3-methanamine | Lacks trifluoromethyl group | Lower activity |

| 6-Fluoro-pyridin-3-methanamine | Contains fluorine instead of trifluoromethyl | Different reactivity |

| N,N-Dimethylpyridin-3-methanamine | Dimethyl substitution leads to different properties | Variable activity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited selective inhibition against Chlamydia trachomatis, highlighting its potential as a lead compound for developing targeted antibiotics. The compounds showed minimal toxicity to host cells while effectively impairing bacterial growth .

- Antimalarial Activity : Research on related compounds indicated promising results against Plasmodium falciparum, with some derivatives showing enhanced potency due to structural modifications involving the trifluoromethyl group .

- Enzyme Inhibition Studies : Investigations into enzyme targets revealed that this compound could inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites, suggesting a pathway for drug development against malaria .

Q & A

Q. What are the optimal synthetic methodologies for N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves coupling reactions between pyridine derivatives and trifluoromethyl-containing precursors. For example, Suzuki-Miyaura cross-coupling using (6-(trifluoromethyl)pyridin-3-yl)boronic acid with methylamine derivatives under palladium catalysis is a common approach . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C enhance reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product (yields ~70–90%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Basic Research Question

1H NMR is critical for structural confirmation. Key spectral features include:

- Pyridine protons : Resonances at δ 8.4–8.6 ppm (H-2 and H-4 of pyridine) and δ 7.7–7.9 ppm (H-5) .

- Methylamine group : A singlet at δ 2.2–2.3 ppm for the N-methyl group and a multiplet at δ 3.6–3.7 ppm for the methanamine CH₂ .

LC-MS (m/z ~220–230 [M+H]⁺) and IR (C-F stretches at 1150–1250 cm⁻¹) further validate purity and functional groups .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound during functionalization?

Advanced Research Question

The -CF₃ group is electron-withdrawing, directing electrophilic substitution to the pyridine ring’s meta position. For example:

- Nucleophilic aromatic substitution : Reacts with Grignard reagents at H-4 due to increased electrophilicity from -CF₃ .

- Redox stability : The -CF₃ group resists oxidation, enabling use in catalytic systems (e.g., CO₂ absorption via amine-CO₂ adduct formation) . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How does this compound perform as a ligand in coordination chemistry?

Advanced Research Question

The pyridine nitrogen and methanamine group act as chelating sites for transition metals (e.g., Cu, Pd). Applications include:

- Catalysis : Pd complexes for cross-coupling reactions (e.g., Heck, Suzuki) show enhanced activity due to electron-deficient pyridine .

- Material science : Lanthanide complexes (e.g., La³⁺) exhibit luminescence properties for sensor design . Stability constants (log K) and X-ray crystallography are used to assess ligand efficacy .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., unreacted boronic acid or methylation intermediates) .

- Solvent effects : Replicate reactions in anhydrous DMF vs. THF to assess yield variability .

- Crystallographic validation : Single-crystal XRD resolves ambiguities in NMR assignments (e.g., distinguishing H-2 vs. H-4 pyridine protons) .

Q. What role does this compound play in developing CO₂ capture materials?

Applied Research Question

The methanamine group reacts with CO₂ to form carbamates, while the -CF₃ group enhances thermal stability. Methodologies include:

- Kinetic studies : Monitor CO₂ absorption rates via gravimetric analysis or IR spectroscopy .

- Hybrid materials : Incorporate into MOFs or polymers to improve CO₂/N₂ selectivity (tested via breakthrough experiments) .

Q. How can researchers leverage this compound in medicinal chemistry for drug discovery?

Applied Research Question

Key applications:

- Pharmacophore design : The pyridine and -CF₃ groups enhance bioavailability and target binding (e.g., kinase inhibitors) .

- Metabolic stability : Assess via liver microsome assays; the -CF₃ group reduces oxidative metabolism .

- SAR studies : Modify the methanamine group to optimize log P and solubility (e.g., introduce sulfonamide or acyl substituents) .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Advanced Research Question

- DFT calculations : Gaussian or ORCA software to map HOMO/LUMO orbitals and predict reactivity (e.g., Fukui indices for electrophilic sites) .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) .

- MD simulations : GROMACS to study solvation effects and conformational stability .

Propiedades

IUPAC Name |

N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-12-4-6-2-3-7(13-5-6)8(9,10)11/h2-3,5,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSJZPZEMZAKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628988 | |

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-80-3 | |

| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.